
3-Biphenylol, 4-isopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Biphenylol, 4-isopropyl- is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where a hydroxyl group is attached to the third carbon of the biphenyl structure, and an isopropyl group is attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylol, 4-isopropyl- can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide undergoes substitution with a nucleophile. For instance, the hydrolysis of 4-chloromethylbenzene at high temperatures can yield a mixture of methylbenzenols .
Industrial Production Methods: Industrial production of 3-Biphenylol, 4-isopropyl- often involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst .
化学反応の分析
Types of Reactions: 3-Biphenylol, 4-isopropyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
3-Biphenylol, 4-isopropyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Biphenylol, 4-isopropyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
類似化合物との比較
Biphenyl: A simpler structure without the hydroxyl and isopropyl groups.
4-Isopropylbiphenyl: Lacks the hydroxyl group but has the isopropyl group.
3-Hydroxybiphenyl: Contains the hydroxyl group but lacks the isopropyl group.
Uniqueness: 3-Biphenylol, 4-isopropyl- is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
特性
CAS番号 |
63905-63-5 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
5-phenyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C15H16O/c1-11(2)14-9-8-13(10-15(14)16)12-6-4-3-5-7-12/h3-11,16H,1-2H3 |
InChIキー |
LULSAOAHMUHLMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


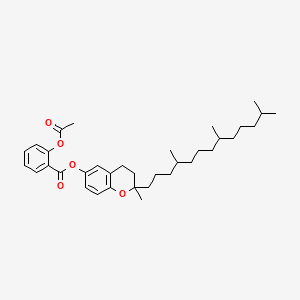

![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

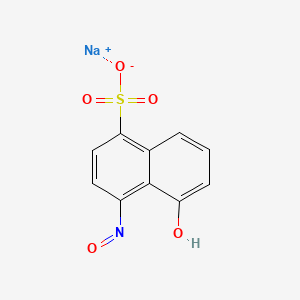
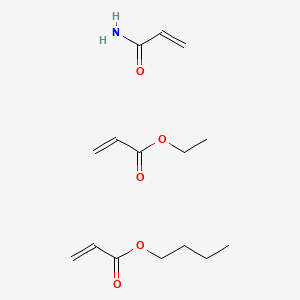
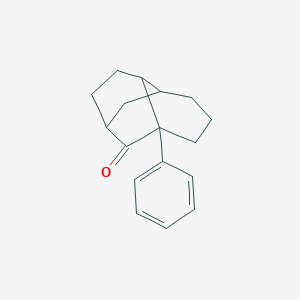
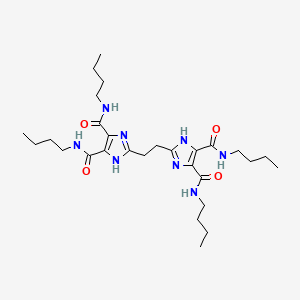
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
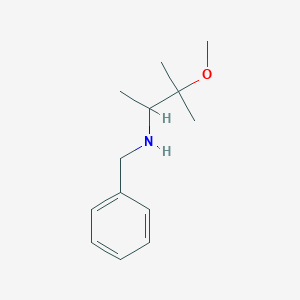
![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
